D-Panose

Vue d'ensemble

Description

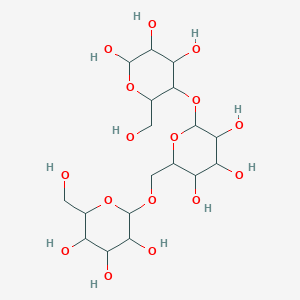

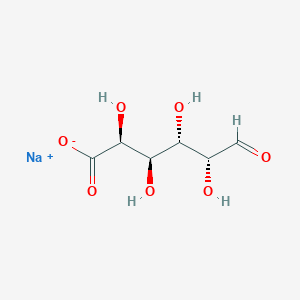

D-Panose, also known as panose, is a trisaccharide composed of three glucose units linked by α-1,6 and α-1,4 glycosidic bonds. It is a naturally occurring oligosaccharide found in various plants and is a product of the enzymatic breakdown of starch.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-Panose can be synthesized through enzymatic processes involving glucosyltransferases. One common method involves the use of dextransucrase from Leuconostoc mesenteroides, which transfers glucose units from sucrose to acceptor molecules like maltose, resulting in the formation of this compound . The reaction conditions typically include a buffered aqueous solution with optimal pH and temperature settings for enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Leuconostoc mesenteroides are cultured in a medium containing sucrose and other nutrients. The dextransucrase enzyme produced by these microorganisms catalyzes the formation of this compound. The product is then purified using techniques like gel filtration chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

D-Panose primarily undergoes hydrolysis reactions, where the glycosidic bonds are cleaved by enzymes such as α-glucosidase. It can also participate in Maillard reactions, which are important in food chemistry for the development of flavor and color .

Common Reagents and Conditions

The hydrolysis of this compound typically requires acidic or enzymatic conditions. Enzymes like α-glucosidase are commonly used under mild conditions (pH 4.5-5.5, 37°C). For Maillard reactions, the presence of amino acids and reducing sugars under heat is necessary .

Major Products

The hydrolysis of this compound results in the formation of glucose units. In Maillard reactions, a variety of flavor compounds and brown pigments are produced .

Applications De Recherche Scientifique

D-Panose has several applications in scientific research:

Food Science: It is used as a prebiotic to promote the growth of beneficial gut bacteria.

Medicine: Research has shown potential benefits in managing blood sugar levels and improving gut health. .

Biotechnology: It is used in the synthesis of oligosaccharides and glycoconjugates for various applications, including drug delivery and vaccine development.

Mécanisme D'action

The mechanism of action of D-Panose involves its interaction with specific enzymes and microbial populations. In the gut, it acts as a substrate for beneficial bacteria, promoting their growth and activity. This prebiotic effect helps in maintaining a healthy gut microbiome . In dental applications, it inhibits the synthesis of water-insoluble glucans by Streptococcus mutans, thereby reducing the formation of dental plaque .

Comparaison Avec Des Composés Similaires

D-Panose is similar to other oligosaccharides like isomaltose and panose. its unique structure, with both α-1,6 and α-1,4 glycosidic bonds, gives it distinct properties. Unlike isomaltose, which has only α-1,6 bonds, this compound can participate in a wider range of biochemical reactions .

List of Similar Compounds

- Isomaltose

- Panose

- Maltose

- Trehalose

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEGMIWEEQEYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Panose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33401-87-5 | |

| Record name | Panose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 °C | |

| Record name | Panose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)

![but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B8071568.png)

![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)

![(1R,3S,5R,7R,8Z,12R,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B8071590.png)

![(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8071608.png)

![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071626.png)